REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:19])[C:6]([CH3:8])([CH3:7])[O:5][B:4]([C:9]2[CH:10]=[CH:11][C:12](C(OC)=O)=[N:13][CH:14]=2)[O:3]1.[CH3:20][Mg]Br.C([O:25][CH2:26][CH3:27])C>C1COCC1>[CH3:7][C:6]1([CH3:8])[C:2]([CH3:1])([CH3:19])[O:3][B:4]([C:9]2[CH:10]=[CH:11][C:12]([C:26]([OH:25])([CH3:27])[CH3:20])=[N:13][CH:14]=2)[O:5]1
|
Name
|
|
Quantity
|
1.25 g
|
Type
|
reactant
|
Smiles
|
CC1(OB(OC1(C)C)C=1C=CC(=NC1)C(=O)OC)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Mg]Br
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
48 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
After stirring at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The reaction mixture was added at 0° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the ice-water bath was removed
|
Type
|
ADDITION
|
Details
|
the reaction mixture was poured into saturated NH4Cl solution (300 mL)
|
Type
|
ADDITION
|
Details
|
followed by addition of 100 mL of EtOAc
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with EtOAc (2×50 mL)
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with brine (10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1(OB(OC1(C)C)C=1C=CC(=NC1)C(C)(C)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |